

Structural analysis of Nystatin and its polyene macrolide features

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An In-depth Technical Guide to the Structural Analysis of **Nystatin** and its Polyene Macrolide Features

Introduction

Nystatin is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1] Discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen, it was the first effective polyene antifungal agent developed for clinical use.[2] Primarily employed for the treatment of topical fungal infections, especially those caused by Candida species, **Nystatin**'s efficacy is rooted in its unique molecular architecture.[3] This guide provides a detailed examination of the structural features of **Nystatin**, the experimental methodologies used for its analysis, and the relationship between its structure and its biological function.

Core Structural Features of Nystatin A1

Commercial **Nystatin** is a complex of three biologically active components: **Nystatin** A1, A2, and A3, with **Nystatin** A1 being the predominant and most studied compound.[4] Its structure is characterized by several key features that define its classification as a polyene macrolide.

- Macrolide Ring: The core of the molecule is a large 38-membered macrocyclic lactone (a cyclic ester ring).[5]
- Polyene System: One side of the macrolide ring contains a rigid, hydrophobic chain of conjugated double bonds. Nystatin is a tetraene, containing four conjugated double bonds,



which is responsible for its characteristic UV-Visible absorption spectrum and yellow color.[6]

- Polyol Region: The other side of the ring is flexible and hydrophilic, featuring numerous hydroxyl groups.[7] This amphiphilic nature is critical to its mechanism of action.
- Mycosamine Moiety: Attached to the macrolide ring is a deoxysugar, D-mycosamine, which
 is an aminoglycoside.[1][7]
- Exocyclic Carboxyl Group: The structure also includes a pendant carboxylic acid group.

From a structural viewpoint, the **Nystatin** A1 molecule contains a macrocycle of 38 atoms (37 carbon and one oxygen), ten hydroxyl groups, a carboxyl group, and a primary amine group on the mycosamine sugar.[5]

Quantitative Structural and Spectroscopic Data

The precise characterization of **Nystatin** relies on a combination of spectroscopic and physical data. The following tables summarize the key quantitative information for **Nystatin** A1.

Property	Value	Reference
Molecular Formula	C47H75NO17	
Molecular Weight	926.1 g/mol	
IUPAC Name	(1S,3R,4R,7R,9R,11R,15S,16 R,17R,18S,19E,21E,25E,27E, 29E,31E,33R,35S,36R,37S)-3 3-[(2R,3S,4S,5S,6R)-4-amino- 3,5-dihydroxy-6-methyloxan-2- yl]oxy-1,3,4,7,9,11,17,37- octahydroxy-15,16,18- trimethyl-13-oxo-14,39- dioxabicyclo[33.3.1]nonatriaco nta-19,21,25,27,29,31-	
	hexaene-36-carboxylic acid	



Table 1: Core Physical and Chemical Properties of Nystatin A1.

Technique	Observed Data	Reference
UV/Visible Spectroscopy	Vibronic structure with three λmax at 292 nm, 304 nm, and 320 nm in methanol.	[4]
Mass Spectrometry (ESI)	Positive SIM Mode: m/z 926.6 [M+H]+ Negative SIM Mode: m/z 924.5 [M-H]-	[3][8]
¹ H-NMR Spectroscopy	Significant variation in the methylated region (0.80 to 1.20 ppm) is observed between isomers.	[9]
¹³ C-NMR Spectroscopy	Significant variation in the methylated region (8.7 to 17.8 ppm) is observed between isomers.	[9]

Table 2: Key Spectroscopic Data for Nystatin A1.

Experimental Protocols for Structural Analysis

The elucidation and routine analysis of **Nystatin**'s structure involve several key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purification of **Nystatin** from fermentation broths and pharmaceutical formulations. It is also used to separate **Nystatin**'s closely related isomers and degradation products.[9][10][11]

 Objective: To separate Nystatin from impurities, related substances, or its isomers for quantification or isolation.



- Column: A reversed-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 μm particle size).[11][12]
- Mobile Phase: An isocratic mobile phase is common, often consisting of a mixture of an aqueous buffer and an organic solvent. A typical composition is 0.05 M ammonium acetate buffer and methanol in a 30:70 (v/v) ratio.[12]
- Flow Rate: A standard flow rate is 1.0 mL/min.[11][12]
- Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducibility.[11][12]
- Detection: UV detection is performed at one of the absorption maxima of the polyene chromophore, typically 304 nm or 305 nm.[11][12]
- Sample Preparation: A powdered sample equivalent to a known amount of Nystatin (e.g., 5 mg) is dissolved in a volumetric flask with the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 μm membrane filter before injection.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive identification and quantification, especially in complex biological matrices like plasma.[8][13]

- Objective: To confirm the molecular weight of Nystatin and its fragments and to quantify it in biological samples.
- Chromatography: Performed as described in the HPLC protocol. The mobile phase must be
 volatile (e.g., ammonium formate instead of phosphate buffers). A common mobile phase
 consists of 5 mM ammonium formate buffer and acetonitrile (40:60, v/v).[8]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large molecules like Nystatin and is typically used.[8]



- Analysis Mode: The analysis is often run in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring for the protonated molecule [M+H]+ at m/z 926.6.[8]
- Internal Standard: An internal standard, such as Amphotericin B (m/z 924.4), is often used for accurate quantification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed three-dimensional structure and stereochemistry of organic molecules in solution.[14]

- Objective: To elucidate the complete chemical structure, including the connectivity of atoms and their spatial arrangement.
- Sample Preparation: A purified sample of **Nystatin** is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
- Data Acquisition: A suite of 1D and 2D NMR experiments are performed:
 - 1D ¹H and ¹³C NMR: Provide information about the chemical environment of hydrogen and carbon atoms, respectively.[9]
 - 2D Experiments (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the carbon skeleton and attached protons.
 - NOESY/ROESY: Provide information about through-space interactions, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule.

X-ray Diffraction (XRD)

While obtaining a single crystal of **Nystatin** suitable for X-ray crystallography has proven difficult, Powder X-ray Diffraction (PXRD) is used to analyze its solid-state properties.[15][16]

 Objective: To confirm the crystalline nature of Nystatin in bulk drug substance and pharmaceutical formulations.[17]



- Methodology: A powdered sample of Nystatin is exposed to a monochromatic X-ray beam.
 The X-rays are diffracted by the crystalline lattice of the material at specific angles.
- Data Analysis: The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline form. The presence of sharp peaks in the diffractogram confirms the crystalline nature of the material, while a broad halo is indicative of amorphous content.[16]

Polyene Macrolide Features and Mechanism of Action

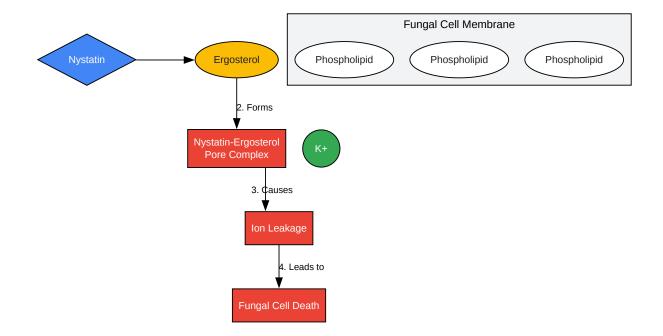
The defining feature of **Nystatin**, its amphiphilic structure, dictates its antifungal mechanism. The rigid polyene region interacts with ergosterol, the primary sterol in fungal cell membranes, while having a lower affinity for cholesterol in mammalian cells, which provides a degree of selectivity.[1][18]

The prevailing model of action involves the following steps:

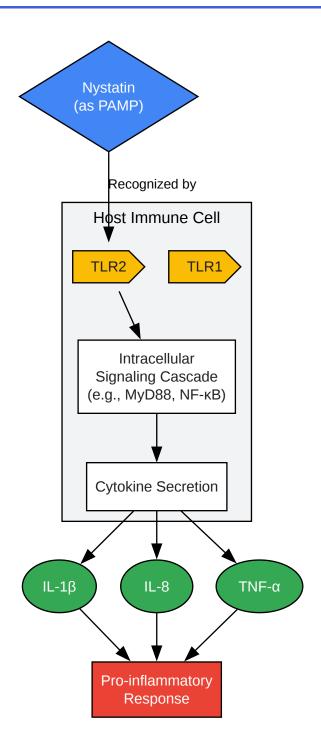
- Binding: **Nystatin** molecules bind to ergosterol within the fungal cell membrane.[18]
- Pore Formation: Upon binding, several Nystatin molecules self-assemble to form a transmembrane channel or pore.[18][19]
- Membrane Disruption: This pore disrupts the membrane's integrity, increasing its permeability.[18]
- Leakage and Cell Death: The pore allows for the leakage of essential intracellular ions
 (primarily K+) and small molecules, leading to the dissipation of electrochemical gradients,
 acidification, and ultimately, fungal cell death.[1][18]

A more recent model suggests that **Nystatin** may also act by directly extracting ergosterol from the membrane, thereby disrupting the many cellular functions that rely on this sterol.[7]

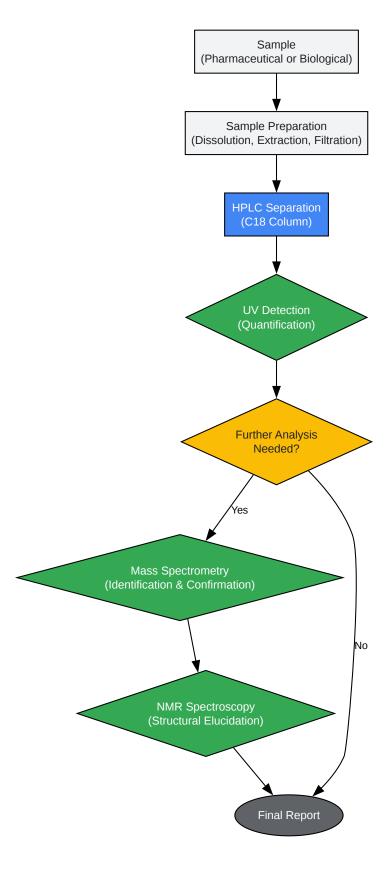












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